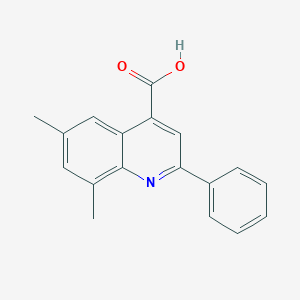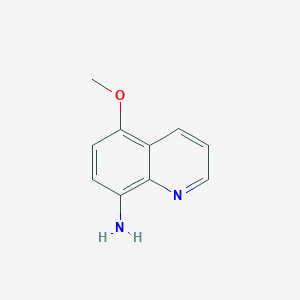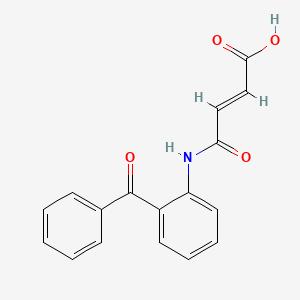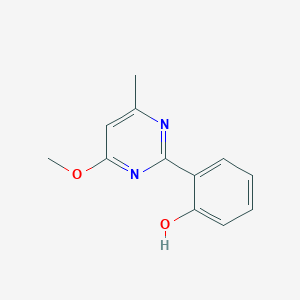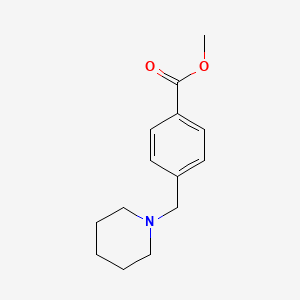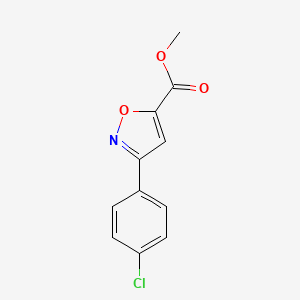
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOC is a heterocyclic organic compound that contains an oxazole ring with a carboxylate ester group and a 4-chlorophenyl group.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cell growth and proliferation. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has also been shown to inhibit the activity of certain protein kinases, which are enzymes that regulate cell growth and division.
Biochemical and Physiological Effects:
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate inhibits the growth of cancer cells and certain microorganisms. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has anti-inflammatory and analgesic effects. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate in lab experiments is its relatively simple synthesis method. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate is also readily available and relatively inexpensive. However, one of the limitations of using Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate is also sensitive to light and heat, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate and to identify its molecular targets. Another potential direction is to investigate the use of Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate as a precursor for the synthesis of other organic compounds, including polymers and dyes. Additionally, further studies are needed to optimize the synthesis method of Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate and to improve its solubility and stability.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has been extensively studied in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has shown promising results as an antitumor agent. Studies have shown that Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has also been investigated as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of certain microorganisms. In material science, Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes. Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate has also been used in organic synthesis as a starting material for the preparation of other oxazole derivatives.
Eigenschaften
IUPAC Name |
methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTYUSPVRACXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354575 | |
| Record name | methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
CAS RN |
207564-82-7 | |
| Record name | methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



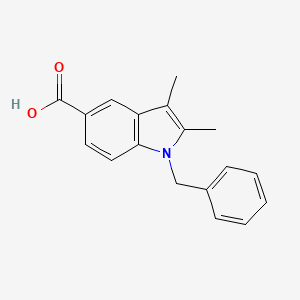

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)
